
Cadmium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium, with the chemical symbol Cd and atomic number 48, is a soft, silvery-white metal that is chemically similar to zinc and mercury . Zinc, with the chemical symbol Zn and atomic number 30, is a bluish-silver metal that is essential for all living organisms . Both elements are often found together in nature and share several chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium-doped zinc oxide nanoparticles can be synthesized using the sol-gel method. This involves dissolving zinc acetate and cadmium acetate in ethanol, followed by the addition of a stabilizing agent like polyethylene glycol. The solution is then heated and stirred to form a gel, which is dried and calcined to obtain the nanoparticles .
Industrial Production Methods
Cadmium is primarily obtained as a by-product of zinc refining. Zinc ores, such as sphalerite, contain small amounts of cadmium. During the roasting of zinc sulfide ores, cadmium becomes concentrated in the fumes, which are then treated to produce cadmium metal . Zinc is produced by roasting zinc sulfide ores to form zinc oxide, which is then reduced with carbon or electrolysis to obtain pure zinc .
Chemical Reactions Analysis
Types of Reactions
Reduction: Zinc can be reduced from its oxide form using carbon or electrolysis.
Substitution: Cadmium ions can undergo substitution reactions with various ligands to form complex compounds.
Common Reagents and Conditions
Oxidation: Requires the presence of oxygen and heat.
Reduction: Involves carbon or an electrolytic cell.
Substitution: Utilizes ligands such as ammonia or ethylenediamine under aqueous conditions.
Major Products
Cadmium Oxide (CdO): Formed from the oxidation of cadmium.
Zinc Metal (Zn): Obtained from the reduction of zinc oxide.
Cadmium Complexes: Formed from substitution reactions with ligands.
Scientific Research Applications
Chemistry
Cadmium-doped zinc oxide nanoparticles are used in gas sensing applications due to their enhanced sensitivity and response time . These nanoparticles are also studied for their photocatalytic properties.
Biology
Zinc is an essential trace element in biology, playing a crucial role in enzyme function, protein synthesis, and cell division . Cadmium, on the other hand, is toxic and can cause various health issues, making it a subject of toxicological studies .
Medicine
Zinc is used in dietary supplements and as a treatment for zinc deficiency . Cadmium’s toxicity is studied to understand its effects on human health and to develop methods for detoxification .
Industry
Cadmium is used in rechargeable nickel-cadmium batteries, pigments, and coatings . Zinc is widely used for galvanizing iron and steel to prevent corrosion .
Mechanism of Action
Cadmium exerts its toxic effects by generating reactive oxygen species (ROS), which cause oxidative stress and damage cellular components . It can also disrupt cellular events such as growth, proliferation, and apoptosis by binding to specific macromolecules . Zinc, in contrast, is involved in maintaining cellular homeostasis and acts as a cofactor for various enzymes .
Comparison with Similar Compounds
Similar Compounds
Mercury (Hg): Like cadmium, mercury is a toxic heavy metal that can cause severe health issues.
Lead (Pb): Another toxic metal that shares similar toxicological properties with cadmium.
Copper (Cu): An essential trace element like zinc, but can be toxic in high concentrations.
Uniqueness
Cadmium’s toxicity and its use in specific industrial applications, such as nickel-cadmium batteries, distinguish it from other metals . Zinc’s essential role in biological systems and its widespread use in galvanization make it unique among metals .
Properties
CAS No. |
647831-92-3 |
|---|---|
Molecular Formula |
Cd3Zn5 |
Molecular Weight |
664.1 g/mol |
IUPAC Name |
cadmium;zinc |
InChI |
InChI=1S/3Cd.5Zn |
InChI Key |
JFBZJNHVXFLJJG-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
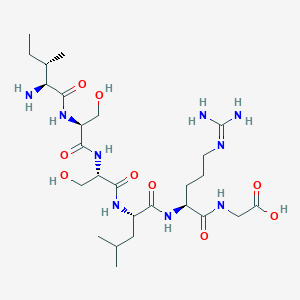
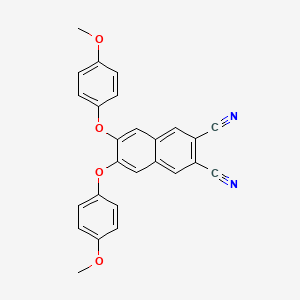
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
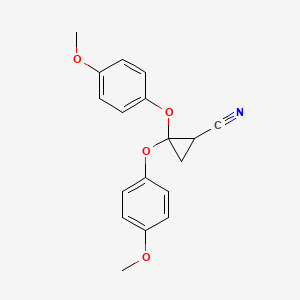
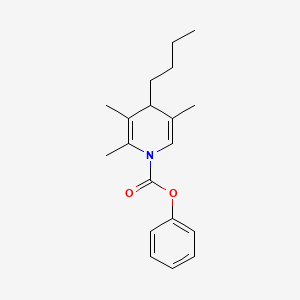
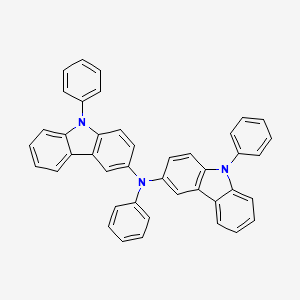
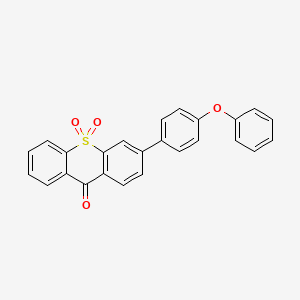
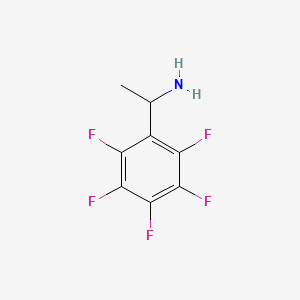
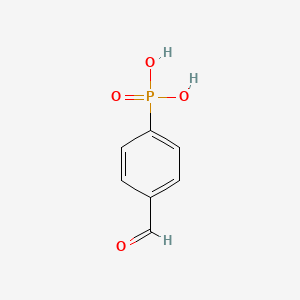
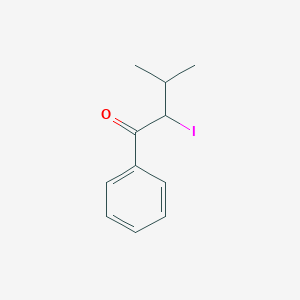
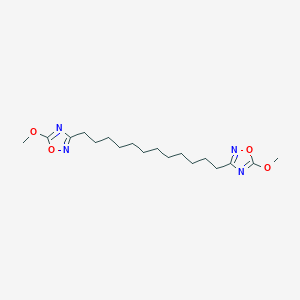
![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
